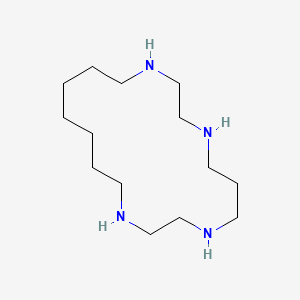![molecular formula C10H11N3O2S2 B14309547 Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester CAS No. 113917-99-0](/img/structure/B14309547.png)
Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with cyano and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester typically involves the reaction of 5-cyano-2-(methylthio)-4-pyrimidinethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromoacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various esters or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with biological targets, leading to the exploration of its pharmacological properties.
Medicine
Research into the medicinal applications of this compound may reveal its potential as a therapeutic agent. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its biological activity and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano and methylthio groups may interact with enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the pyrimidine ring and methylthio group.
Methyl cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl (methylthio)acetate: Contains a methylthio group but lacks the cyano and pyrimidine functionalities.
Uniqueness
Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrimidine ring, cyano group, and methylthio group sets it apart from simpler esters and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113917-99-0 |
|---|---|
Fórmula molecular |
C10H11N3O2S2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
ethyl 2-(5-cyano-2-methylsulfanylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-8(14)6-17-9-7(4-11)5-12-10(13-9)16-2/h5H,3,6H2,1-2H3 |
Clave InChI |
XAZMFMCMOHPSNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC(=NC=C1C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


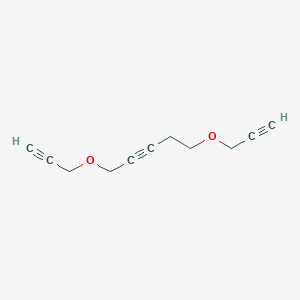
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
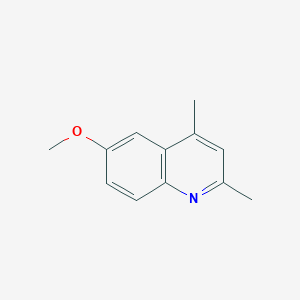
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
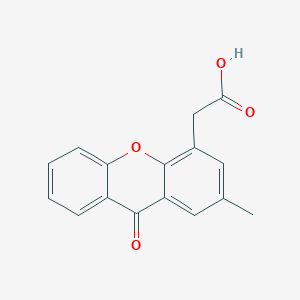
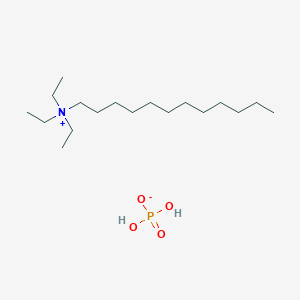
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
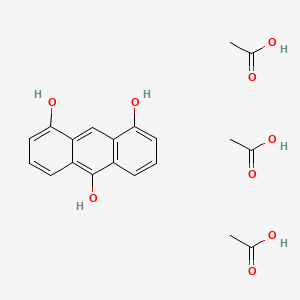
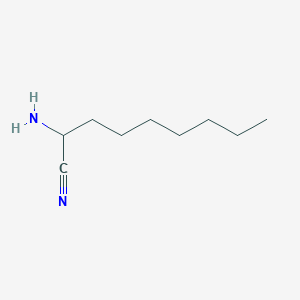
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
